molecular formula C4H7N5 B8068116 2H-Tetrazol-5-amine,2-(2-propen-1-yl)-

2H-Tetrazol-5-amine,2-(2-propen-1-yl)-

Cat. No.: B8068116
M. Wt: 125.13 g/mol
InChI Key: SCTNZAGEWLACCR-UHFFFAOYSA-N
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Description

. This compound is characterized by a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and are often used in various chemical and pharmaceutical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazol-5-amine,2-(2-propen-1-yl)- typically involves the reaction of an appropriate precursor with a nitrogen source under specific conditions. One common method is the cyclization of 2-aminomethyl-2-propen-1-ol with sodium azide in the presence of a catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: In an industrial setting, the production of 2H-Tetrazol-5-amine,2-(2-propen-1-yl)- may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of automated systems and advanced purification techniques can help achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2H-Tetrazol-5-amine,2-(2-propen-1-yl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the tetrazole ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

2H-Tetrazol-5-amine,2-(2-propen-1-yl)- has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Some notable applications include:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

  • Biology: Tetrazoles are often employed in biological assays and as probes for studying enzyme activity and cellular processes.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: Tetrazoles are used in the development of new materials, such as energetic materials and polymers, due to their high nitrogen content and stability.

Mechanism of Action

The mechanism by which 2H-Tetrazol-5-amine,2-(2-propen-1-yl)- exerts its effects depends on its specific application. In pharmaceutical applications, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, mimicking their binding properties and enhancing the compound's biological activity.

Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the compound's mechanism of action vary depending on the application. For example, in anticancer applications, the compound may target specific oncogenes or signaling pathways involved in tumor growth and proliferation.

Comparison with Similar Compounds

  • 1H-tetrazole

  • 5-aminotetrazole

  • 2H-tetrazole

  • 2-ethyl-2H-tetrazole

  • 2-methyl-2H-tetrazole

Properties

IUPAC Name

2-prop-1-en-2-yltetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c1-3(2)9-7-4(5)6-8-9/h1H2,2H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTNZAGEWLACCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1N=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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